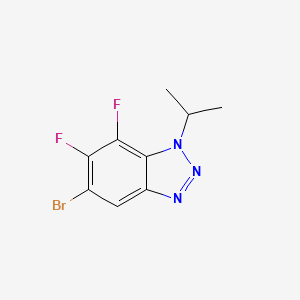

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Description

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDNDMXPDUAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197616 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-22-2 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 6,7-Difluoro-o-phenylenediamine : This diamine is the precursor for the benzotriazole ring formation, providing the 6,7-difluoro substitution pattern.

- Isopropylation reagent : Typically an isopropyl halide or isopropyl sulfonate ester is used for N-alkylation at the 1-position of the benzotriazole.

- Bromination agent : A selective brominating reagent such as N-bromosuccinimide (NBS) is employed to introduce the bromine atom at the 5-position.

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | 6,7-Difluoro-o-phenylenediamine + nitrous acid | Formation of 6,7-difluorobenzotriazole |

| 2 | N-Isopropylation | Isopropyl halide (e.g., isopropyl bromide), base | Alkylation at N-1 position |

| 3 | Selective Bromination | N-Bromosuccinimide (NBS) or bromine source | Introduction of bromine at C-5 position |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

Detailed Reaction Conditions and Notes

Cyclization : The reaction of 6,7-difluoro-o-phenylenediamine with sodium nitrite in acidic aqueous medium at low temperature (0–5 °C) generates the benzotriazole ring via diazotization and intramolecular cyclization. This step must be carefully controlled to avoid overreaction or side products.

N-Isopropylation : The benzotriazole nitrogen at position 1 is alkylated using isopropyl bromide or an equivalent alkylating agent in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or acetonitrile). The reaction is typically carried out at room temperature or slightly elevated temperatures (30–60 °C) to ensure selective N-alkylation without affecting the aromatic ring.

Selective Bromination : Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane or acetonitrile at 0–25 °C). The difluoro substituents at positions 6 and 7 direct the electrophilic bromination to the 5-position due to electronic and steric effects. Reaction monitoring by TLC or HPLC is essential to avoid polybromination.

Purification : The crude product is purified by column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) or recrystallization from solvents such as ethanol or ethyl acetate to obtain the target compound with high purity (>95%).

Research Findings and Analytical Data

Purity and Characterization : Commercially available this compound is reported with a purity of approximately 96%, confirmed by HPLC and NMR spectroscopy. The compound shows characteristic signals in ^1H NMR for the isopropyl group and aromatic protons, as well as distinct ^19F NMR signals for the difluoro substituents. Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C9H8BrF2N3.

Yield Considerations : Literature synthesis yields for similar benzotriazole derivatives range from 60% to 85% depending on reaction scale and purification efficiency. The selective bromination step is critical to maximize yield and avoid side reactions.

Reaction Optimization : Studies indicate that controlling temperature and reagent stoichiometry during bromination is essential to prevent overbromination or degradation. Use of inert atmosphere (nitrogen or argon) during sensitive steps improves reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Cyclization | 6,7-Difluoro-o-phenylenediamine + NaNO2/HCl | 0–5 °C, aqueous acid | Formation of benzotriazole core |

| N-Isopropylation | Isopropyl bromide, K2CO3, DMF | RT to 60 °C, 4–12 hours | Selective N-1 alkylation |

| Bromination | N-Bromosuccinimide, DCM or MeCN | 0–25 °C, stoichiometric NBS | Selective bromination at C-5 |

| Purification | Silica gel chromatography or recrystallization | Solvent system: hexane/ethyl acetate | High purity (>95%) product |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a decrease in the production of specific biochemical compounds, such as cyclic guanosine monophosphate (cGMP). The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

Bromine Reactivity :

- In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the bromine atom is highly reactive toward nucleophilic substitution with secondary amines . In contrast, the bromine in 5-bromo-6,7-difluoro-1-isopropylbenzotriazole may exhibit reduced reactivity due to electron-withdrawing effects from the triazole ring and fluorine substituents.

- The benzodithiazine derivative () retains bromine as a stable substituent, likely due to the electron-deficient nature of the sulfonyl groups .

- Fluorine Effects: The difluoro substituents in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the benzimidazoles in .

Physical and Spectroscopic Properties

- Melting Points/Stability :

- Spectroscopic Data: Benzimidazoles () and benzodithiazines () are characterized via ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with distinct SO₂ peaks (1335–1160 cm⁻¹) in the latter .

Biological Activity

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzotriazole core with bromine and fluorine substituents. The presence of these halogens is crucial for its biological activity.

- Chemical Formula : C10H8BrF2N3

- Molecular Weight : 284.09 g/mol

- CAS Number : 1393442-22-2

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for microbial growth and survival. This inhibition can disrupt metabolic pathways in pathogens, leading to their death or reduced virulence.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or interfering with protein synthesis.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Inhibits enzymes such as DNA gyrase and topoisomerases in bacteria. |

| Cytotoxicity | Shows potential cytotoxic effects against certain cancer cell lines. |

Antimicrobial Studies

Several studies have highlighted the antimicrobial efficacy of this compound:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating potent activity .

- Mechanistic Insights : The compound's ability to disrupt bacterial cell wall synthesis was observed through electron microscopy, showing morphological changes in treated bacterial cells .

Case Studies

- Cancer Cell Line Tests : In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited cytotoxic effects with IC50 values in the low micromolar range. This suggests potential for further development as an anticancer agent .

- Synergistic Effects : When combined with other antimicrobial agents, the compound showed synergistic effects that enhanced overall antimicrobial efficacy. This could provide a pathway for developing combination therapies to combat resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.